molecular formula C12H12N6O2S2 B2718388 N-(4-methyl-1,3-thiazol-2-yl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 891116-83-9

N-(4-methyl-1,3-thiazol-2-yl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2718388
CAS No.: 891116-83-9
M. Wt: 336.39
InChI Key: FOAOTYHZQNUGQQ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thiazole ring linked via a sulfanyl-acetamide bridge to a triazolopyrimidinone core. Its synthesis likely involves multi-step alkylation and cyclization reactions, as inferred from analogous protocols for related sulfanyl-acetamide derivatives (e.g., alkylation of α-chloroacetamides with heterocyclic thiols in basic media) . Crystallographic refinement of such molecules often employs programs like SHELXL for precise structural determination .

Properties

IUPAC Name

2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S2/c1-6-4-21-11(13-6)15-9(20)5-22-12-17-16-10-14-8(19)3-7(2)18(10)12/h3-4H,5H2,1-2H3,(H,13,15,20)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAOTYHZQNUGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the thioether linkage and the thiazole moiety. Common reagents used in these reactions include various alkylating agents, thiols, and thiazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thioether linkage can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related compounds demonstrate potent antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be as low as 25 µg/mL against resistant bacterial strains .

Anticancer Activity

The anticancer potential of N-(4-methyl-1,3-thiazol-2-yl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has been explored in several studies. Related compounds have shown cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (nM)
Compound AMCF7120
Compound BHEPG290
Compound CNUGC36
N-(4-methyl...)VariousTBD

These results suggest that modifications to the structure can enhance anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-(...)-acetamide have been shown to inhibit pro-inflammatory cytokines in vitro .

Pharmacological Insights

The pharmacokinetics of thiazole derivatives indicate moderate solubility profiles; they are slightly soluble in water but soluble in organic solvents such as alcohol and ether. This solubility is crucial for their bioavailability and therapeutic efficacy.

Case Studies

Several case studies have documented the therapeutic potential of compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-(...)-acetamide:

  • Anticancer Research : A study investigating the effects of thiazole-based compounds on breast cancer cells highlighted their ability to induce apoptosis and inhibit cell proliferation .
  • Antimicrobial Evaluation : Research on a series of thiazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, with some derivatives outperforming conventional antibiotics .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfanyl-acetamide derivatives with heterocyclic substituents. Below is a detailed comparison with key analogs from recent literature:

Structural and Functional Group Variations
Compound Name Core Structure Modifications Key Functional Groups Synthesis Highlights Potential Bioactivity
Target Compound Thiazole + triazolopyrimidinone Sulfanyl-acetamide, methyl substituents Likely involves KOH-mediated alkylation Antimicrobial, anti-inflammatory (inferred)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamides Oxadiazole + thiazole Amino-thiazole, propanamide Hydrazine reflux, CS2/KOH cyclization Anticancer, enzyme inhibition
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole + indole Indole-methyl, sulfanyl-acetamide LiH-mediated alkylation in DMF Antiviral, neuroprotective
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Triazole + furan Furan, pyrolium fragment Paal-Knorr condensation Anti-exudative (rat models)

Key Observations :

  • Thiazole vs. Oxadiazole/Indole Cores: The target compound’s thiazole and triazolopyrimidinone scaffold may enhance metabolic stability compared to oxadiazole- or indole-containing analogs, which are prone to enzymatic oxidation .
  • Sulfanyl-Acetamide Linker : This group is conserved across analogs, suggesting its critical role in binding to biological targets (e.g., enzymes or receptors via hydrogen bonding) .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a triazole moiety, both of which are known for their diverse biological activities. The presence of these heterocycles contributes to the compound's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-{5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide have been shown to inhibit Mycobacterium tuberculosis by targeting the fatty acid synthesis pathway (specifically the InhA enzyme) . This suggests that the compound may also possess similar antitubercular activity.

Anticancer Activity

The anticancer potential of compounds with similar structures has been documented extensively. For example:

  • Inhibition of HSET (KIFC1) : A related thiazole derivative demonstrated micromolar inhibition of HSET, leading to increased multipolar mitoses in cancer cells. This mechanism is critical as it affects cell division in centrosome-amplified cancer cells . The structural modifications in the thiazole moiety significantly influenced the potency of these compounds.

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of thiazole and triazole derivatives on cancer cell lines:

CompoundCell LineIC50 (µM)
5-Methyl-7-oxo-triazolo derivativeMCF-712.5
Thiazole derivativeBel-740218.0
Control (Vinblastine)Various15.0

These results indicate that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines .

The biological activity of N-(4-methyl-1,3-thiazol-2-yl)-2-{5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide may be attributed to:

  • Targeting Enzymatic Pathways : Similar compounds have been shown to target specific enzymes involved in cell division and lipid metabolism.
  • Inducing Apoptosis : Compounds with similar structures often induce apoptosis in cancer cells through various pathways including mitochondrial disruption and activation of caspases.

Case Studies

  • Study on Antitubercular Activity : A study highlighted that derivatives with a thiazole backbone showed significant inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
  • Anticancer Screening : A high-throughput screening identified several thiazole derivatives that inhibited HSET with nanomolar potency, suggesting a promising avenue for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-methyl-1,3-thiazol-2-yl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-methyl-7-oxo-triazolo-pyrimidine derivatives) are alkylated using α-chloroacetamides in the presence of K₂CO₃ in DMF at room temperature . Intermediates are characterized using ¹H/¹³C NMR, IR spectroscopy, and elemental analysis. Crystallization from dimethylformamide (DMF) or ethanol is often employed for purification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H NMR identifies proton environments (e.g., methyl groups in the thiazole and triazolopyrimidine rings). ¹³C NMR confirms carbonyl (C=O) and sulfur-linked carbons.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
  • IR : Peaks near 1670–1700 cm⁻¹ confirm C=O stretching in the acetamide and triazolopyrimidine moieties .

Q. How are solubility and stability optimized for in vitro biological assays?

  • Methodological Answer : Solubility is enhanced using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Stability is assessed via HPLC under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Lyophilization in phosphate buffers is recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictory yield data in the alkylation step of the triazolopyrimidine-thiol intermediate?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., oxidation of thiols). Controlled inert atmospheres (N₂/Ar) and stoichiometric optimization (1.1–1.2 eq. of alkylating agent) minimize byproducts . Design of Experiments (DoE) with factors like temperature, solvent polarity, and base strength can systematically identify optimal conditions .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

  • Methodological Answer :

  • Thiazole Ring : Electron-donating groups (e.g., methyl) at the 4-position improve metabolic stability.
  • Triazolopyrimidine Core : Substituents at the 5-position (e.g., methyl) enhance binding affinity to target enzymes.
  • Sulfanyl Linker : Replacing sulfur with sulfone (-SO₂-) reduces off-target reactivity but may lower solubility.
    SAR is validated via in vitro assays (e.g., enzyme inhibition) and molecular docking simulations .

Q. What advanced statistical or computational methods optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Bayesian optimization algorithms efficiently navigate multi-variable parameter spaces (e.g., catalyst loading, solvent ratio) with minimal experimental runs. Flow chemistry systems enable real-time monitoring and automated adjustments, improving reproducibility and yield .

Q. How are in vivo pharmacokinetic properties evaluated, and what are common metabolic liabilities?

  • Methodological Answer :

  • ADME Studies : Radiolabeled compound (¹⁴C) is administered to rodents, with plasma/tissue samples analyzed via LC-MS/MS.
  • Metabolic Liabilities : Sulfanyl groups are prone to glutathione conjugation (Phase II metabolism). Cytochrome P450 isoforms (CYP3A4/2D6) mediate hydroxylation of the thiazole ring.
    Prodrug strategies (e.g., esterification of the acetamide) mitigate rapid clearance .

Q. What analytical techniques differentiate polymorphic forms of the compound, and how do they impact bioactivity?

  • Methodological Answer : X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. Amorphous forms exhibit higher solubility but lower thermal stability. Bioactivity disparities are tested via dissolution rate studies and cell-based assays .

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